molecular formula C15H12N2O3 B11727169 4'-Amino-4-nitrochalcone

4'-Amino-4-nitrochalcone

Cat. No.: B11727169
M. Wt: 268.27 g/mol
InChI Key: KYLCMFUFMXUFFW-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one phenyl ring and a nitro group on the other, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-aminobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and nitro groups influence the reactivity of the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated products.

Scientific Research Applications

1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its amino and nitro groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    1-(4-aminophenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which affects its reactivity and biological activity.

    1-(4-nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the amino group, influencing its chemical behavior and applications.

    1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one:

Uniqueness: 1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both amino and nitro groups, which provide a balance of electron-donating and electron-withdrawing effects. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in various fields.

Properties

IUPAC Name

1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLCMFUFMXUFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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